3-(1-benzylpiperidin-4-yl)-N-methylpropan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylpiperidin-4-yl)-N-methylpropan-1-amine typically involves the reaction of 1-benzylpiperidin-4-ylamine with N-methylpropan-1-amine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira reaction, which is performed under mild conditions, including room temperature and aqueous solutions . The reaction may also involve the use of other reagents and solvents, such as ethanol and tetrahydrofuran (THF), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-4-yl)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)-N-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-benzylpiperidin-4-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with the sigma receptor, which is involved in modulating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Used in the synthesis of fentanyl-based analgesics.
Cyclopropanoyl-1-benzyl-4’-fluoro-4-anilinopiperidine: A fentanyl homolog with potential analgesic properties.
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Investigated for its cholinesterase inhibition activity.
Uniqueness
3-(1-Benzylpiperidin-4-yl)-N-methylpropan-1-amine is unique due to its specific structure and potential applications in various fields. Its ability to interact with specific molecular targets and its versatility in chemical reactions make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H26N2 |
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Molecular Weight |
246.39 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H26N2/c1-17-11-5-8-15-9-12-18(13-10-15)14-16-6-3-2-4-7-16/h2-4,6-7,15,17H,5,8-14H2,1H3 |
InChI Key |
PMDNLNLSJNPXHC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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